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Compound of Interest

Compound Name: (2-Methoxypyridin-3-yl)methanol

Cat. No.: B038893

(2-Methoxypyridin-3-yl)methanol is a pyridine derivative with a molecular formula of
C7HIONOZ2[1]. While specific biological activity data for (2-Methoxypyridin-3-yl)methanol is
not extensively documented in publicly available literature, a rich body of research exists for its
structural analogs. These analogs have demonstrated a wide range of biological activities, from
potent anti-cancer effects to the regulation of gastric acid secretion. This guide provides a
comparative analysis of the biological activities of various methoxypyridine analogs, presenting
key experimental data and methodologies for researchers, scientists, and drug development
professionals.

Analogs Targeting the PIBK/ImTOR Pathway

A significant number of (2-Methoxypyridin-3-yl)methanol analogs have been investigated as
inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin
(mTOR) pathways, which are critical regulators of cell proliferation, survival, and metabolism,
and are often dysregulated in cancer[2].

Comparative Biological Activity

The inhibitory activities of several sulfonamide methoxypyridine derivatives have been
evaluated against PI3Ka and mTOR, as well as their anti-proliferative effects on cancer cell
lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The data is summarized in
the table below.
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Anti-
Compound Target IC50 (nM) Cell Line proliferative
IC50 (nM)
22c PI3Ka 0.22 MCF-7 130
HCT-116 20
mTOR 23
HS-173 PI3Ka ~0.8 - -
Compound 1 PI3Ka - - -
Compound 2 PI3Ka 0.2 HCT-116 10

Data compiled from multiple studies on PISBK/mTOR inhibitors[3][4].

Compound 22c, a quinoline-core derivative, demonstrated potent dual inhibitory activity against
both PI3Ka and mTORJ3]. It also exhibited strong anti-proliferative effects, particularly in the
HCT-116 cell line[4]. Further studies revealed that 22c can induce cell cycle arrest in the GO/G1
phase and promote apoptosis in HCT-116 cells[3][5]. Western blot analysis confirmed that 22c
effectively reduces the phosphorylation of AKT, a key downstream effector in the PI3K signaling
pathway[2][3].

Experimental Protocols

ADP-GIlo™ Kinase Assay: This assay is commonly used to measure the activity of kinases like
PI3K and mTOR. The assay quantifies the amount of ADP produced during the kinase reaction.
The inhibition of kinase activity by a test compound is determined by a decrease in ADP
production, which is measured as a change in luminescence.

Cell Viability Assay: The anti-proliferative activity of the compounds is typically assessed using
assays such as the MTT or MTS assay. These colorimetric assays measure the metabolic
activity of cells, which is proportional to the number of viable cells. Cells are treated with
varying concentrations of the test compounds, and the IC50 value, the concentration at which
50% of cell growth is inhibited, is calculated.

PIBK/ImMTOR Signaling Pathway
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The following diagram illustrates the simplified PI3K/mTOR signaling pathway and the points of
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inhibition by the methoxypyridine analogs.
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Caption: Simplified PIBK/mTOR signaling pathway showing inhibition points.

Analogs as Proton Pump Inhibitors

Another class of methoxypyridine analogs, such as (4-Methoxy-3,5-dimethylpyridin-2-
yl)methanol, are crucial intermediates in the synthesis of proton pump inhibitors (PPISs)[6].
These drugs are widely used to treat acid-related gastrointestinal disorders by irreversibly
inhibiting the gastric H+/K+-ATPase[6].

Mechanism of Action

PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.
The activated form then covalently binds to and inhibits the H+/K+-ATPase, the enzyme
responsible for the final step of acid secretion into the gastric lumen][6].

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay: This assay measures the ability of a compound to
inhibit the activity of the proton pump. The enzyme is typically isolated from gastric
microsomes. The inhibitory activity is determined by measuring the decrease in ATP hydrolysis
in the presence of the test compound. The IC50 value is then calculated from the dose-
response curve[6].

In Vivo Pylorus Ligation Model: This animal model is used to assess the anti-secretory activity
of a compound. In this model, the pylorus of an anesthetized rat is ligated to allow for the
accumulation of gastric secretions. The test compound is administered, and after a specific
period, the gastric content is collected to measure volume, pH, and total acidity[6].

Other Biological Activities

The versatility of the methoxypyridine scaffold is further highlighted by its application in other
therapeutic areas. For instance, certain arylpyridin-2-yl guanidine derivatives have been
identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a potential target for
inflammatory diseases like asthma[7]. Additionally, some methanol extracts of plants containing
methoxy-pyridine-like structures have demonstrated antibacterial activity[8].

Conclusion
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While the biological activity of (2-Methoxypyridin-3-yl)methanol remains to be fully
elucidated, the extensive research on its analogs reveals the therapeutic potential of the
methoxypyridine scaffold. These analogs have shown significant promise as PISK/mTOR
inhibitors for cancer therapy and as key components of proton pump inhibitors for
gastrointestinal disorders. The structure-activity relationship studies and diverse biological
evaluations of these analogs provide a valuable foundation for the future design and
development of novel therapeutics based on the methoxypyridine core. Further investigation
into the biological profile of (2-Methoxypyridin-3-yl)methanol itself is warranted to explore its
potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b038893#biological-activity-of-2-methoxypyridin-3-yl-
methanol-vs-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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